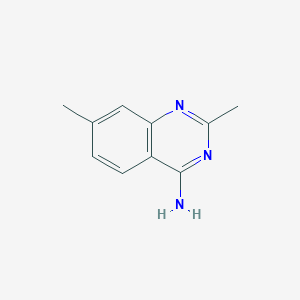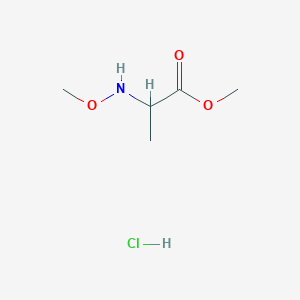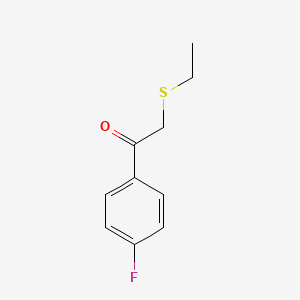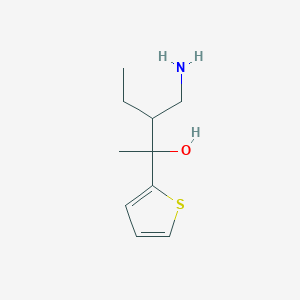![molecular formula C13H18FN3O4S2 B15327976 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methanimidamide moiety, all linked through a sulfanyl bridge. The presence of methanesulfonic acid further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Methanimidamide Moiety: The methanimidamide group is synthesized through a condensation reaction involving an amine and a formamide derivative.
Linking Through a Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, connecting the fluorophenyl-pyrrolidinone intermediate with the methanimidamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various functionalized derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable tool for probing protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism of action of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms such as competitive inhibition or allosteric modulation. The presence of the fluorophenyl group enhances its binding affinity, while the sulfanyl bridge allows for flexibility in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
- ({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
- ({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
Uniqueness
({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. The combination of the pyrrolidinone ring and the methanimidamide moiety further distinguishes it from similar compounds, providing a unique scaffold for various applications.
This detailed article provides a comprehensive overview of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H18FN3O4S2 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate;methanesulfonic acid |
InChI |
InChI=1S/C12H14FN3OS.CH4O3S/c13-9-1-3-10(4-2-9)16-6-8(5-11(16)17)7-18-12(14)15;1-5(2,3)4/h1-4,8H,5-7H2,(H3,14,15);1H3,(H,2,3,4) |
Clé InChI |
XOKDFTJVWJWOFF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1C(CN(C1=O)C2=CC=C(C=C2)F)CSC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



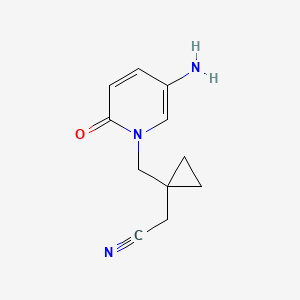
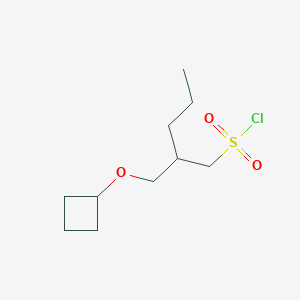
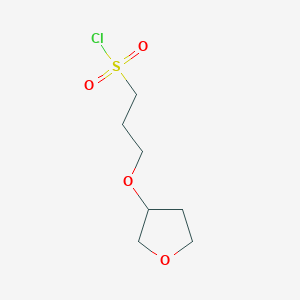


![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
